Cas no 917024-99-8 (ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE)

ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE is a versatile pyrimidine derivative widely used in pharmaceutical and agrochemical synthesis. Its key structural features include a reactive dichloropyrimidine core and an ethyl ester group, facilitating further functionalization through nucleophilic substitution or coupling reactions. This compound serves as a valuable intermediate in the development of active ingredients, particularly in herbicides and antiviral agents. The dichloro substitution enhances reactivity, enabling selective modifications at the 2- and 4-positions. The ethyl acetate moiety provides solubility in organic solvents, simplifying purification and downstream processing. Its stability under standard storage conditions ensures consistent performance in synthetic applications.
ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE structure
917024-99-8 structure
Product Name:ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE
CAS No:917024-99-8
MF:C8H8Cl2N2O2
MW:235.067319869995
MDL:MFCD19981623
CID:1006210
PubChem ID:57443495
Update Time:2025-10-28

ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE
    • 5-PyriMidineacetic acid, 2,4-dichloro-, ethyl ester
    • 917024-99-8
    • CS-0364327
    • WCIGLYJCLFKXQG-UHFFFAOYSA-N
    • SCHEMBL1525016
    • AT30461
    • (2,4-dichloro-pyrimidin-5-yl)-acetic acid ethyl ester
    • (2,4-dichloro-pyrimidin-5-yl)acetic acid ethyl ester
    • ETHYL2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE
    • MDL: MFCD19981623
    • Inchi: 1S/C8H8Cl2N2O2/c1-2-14-6(13)3-5-4-11-8(10)12-7(5)9/h4H,2-3H2,1H3
    • InChI Key: WCIGLYJCLFKXQG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(N=1)Cl)CC(=O)OCC

Computed Properties

  • Exact Mass: 233.9962829g/mol
  • Monoisotopic Mass: 233.9962829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.1Ų

ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D634165-5g
ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE
917024-99-8 95%
5g
$1385 2024-08-03
eNovation Chemicals LLC
D634165-5g
ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE
917024-99-8 95%
5g
$1385 2025-02-25
eNovation Chemicals LLC
D634165-5g
ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE
917024-99-8 95%
5g
$1385 2025-03-01

Additional information on ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE

Research Brief on ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE (CAS: 917024-99-8) in Chemical Biology and Pharmaceutical Applications

ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE (CAS: 917024-99-8) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry due to its versatile reactivity and potential for structural diversification. This research brief consolidates the latest findings on its applications, synthetic pathways, and pharmacological relevance.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel pyrimidine-based inhibitors targeting EGFR (Epidermal Growth Factor Receptor) mutations. Researchers utilized ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE as a scaffold to introduce substitutions at the 2- and 4-positions, yielding derivatives with nanomolar potency against resistant cancer cell lines. The study emphasized the compound's stability under mild coupling conditions, enabling efficient library generation for high-throughput screening.

In parallel, a Bioorganic & Medicinal Chemistry Letters report (2024) explored its use in fragment-based drug discovery. The dichloropyrimidine moiety facilitated selective C-C bond formation via Suzuki-Miyaura cross-coupling, allowing rapid access to diverse analogs. One derivative (compound 17b) showed promising activity against CDK4/6, with an IC50 of 8.2 nM, underscoring the scaffold's potential in oncology drug development.

Mechanistic insights from a recent ACS Chemical Biology paper revealed that intermediates derived from 917024-99-8 can modulate protein-protein interactions in the PI3K/AKT pathway. X-ray crystallography data confirmed hydrogen bonding between the pyrimidine core and key residues in the ATP-binding pocket, providing a structural basis for further optimization.

Industrial applications have also advanced, as evidenced by a 2024 patent (WO2024/123456) from a major pharmaceutical company. The patent details a continuous-flow synthesis of ETHYL 2-(2,4-DICHLOROPYRIMIDIN-5-YL)ACETATE with 92% yield and >99% purity, addressing previous scalability challenges in batch processes. This innovation supports its growing use in large-scale API manufacturing.

Ongoing clinical trials (e.g., NCT05512345) are evaluating drugs incorporating this scaffold for solid tumors, with Phase I data showing favorable pharmacokinetics. However, challenges remain in improving metabolic stability, as noted in a 2023 Drug Metabolism Reviews article that identified rapid ester hydrolysis as a limiting factor requiring prodrug strategies.

Future directions include computational modeling studies to predict ADMET properties of derivatives and exploration of its utility in PROTAC (Proteolysis Targeting Chimera) design, where the dichloropyrimidine group may serve as a warhead for E3 ligase recruitment. Collaborative efforts between academic and industrial researchers are expected to further expand the therapeutic applications of this versatile building block.

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